
Methyl 2-formyl-6-(trifluoromethyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-formyl-6-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C9H6F3NO3. It is a derivative of nicotinic acid and contains a trifluoromethyl group, which imparts unique chemical properties. This compound is used in various scientific research applications due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-6-(trifluoromethyl)nicotinate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with methanol in the presence of a base, such as sodium hydroxide, to form the methyl ester. The formyl group can then be introduced through a formylation reaction using reagents like formic acid or formamide under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and formylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
Methyl 2-formyl-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Methyl 2-carboxy-6-(trifluoromethyl)nicotinate.
Reduction: Methyl 2-hydroxymethyl-6-(trifluoromethyl)nicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
科学研究应用
Methyl 2-formyl-6-(trifluoromethyl)nicotinate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of methyl 2-formyl-6-(trifluoromethyl)nicotinate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
- Methyl 2-bromo-6-(trifluoromethyl)nicotinate
- Methyl 2-chloro-6-(trifluoromethyl)nicotinate
- Methyl 2-hydroxy-6-(trifluoromethyl)nicotinate
Uniqueness
Methyl 2-formyl-6-(trifluoromethyl)nicotinate is unique due to the presence of both a formyl group and a trifluoromethyl group. This combination imparts distinct reactivity and physicochemical properties, making it valuable for specific synthetic and research applications. The formyl group allows for further functionalization, while the trifluoromethyl group enhances stability and lipophilicity .
属性
分子式 |
C9H6F3NO3 |
|---|---|
分子量 |
233.14 g/mol |
IUPAC 名称 |
methyl 2-formyl-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H6F3NO3/c1-16-8(15)5-2-3-7(9(10,11)12)13-6(5)4-14/h2-4H,1H3 |
InChI 键 |
MLLJHGLCNXXETF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


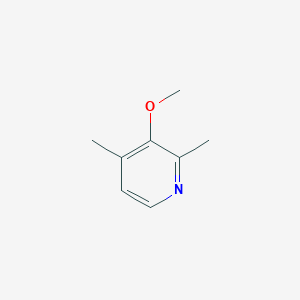
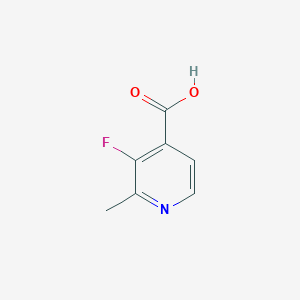
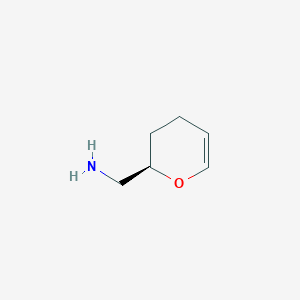
![7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one](/img/structure/B13011852.png)
![{[(2S)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B13011868.png)
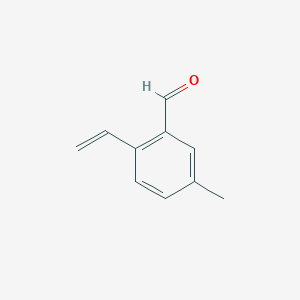
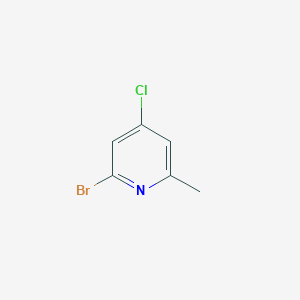
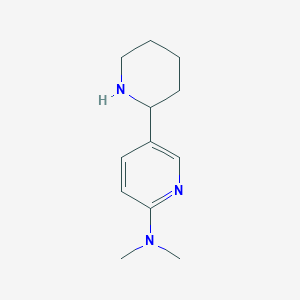

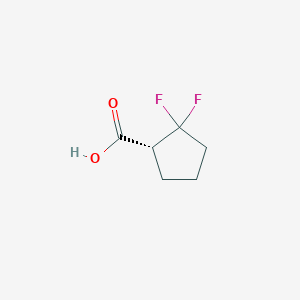
![[2-(Trifluoromethyl)oxetan-2-yl]methanamine](/img/structure/B13011907.png)
![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13011920.png)
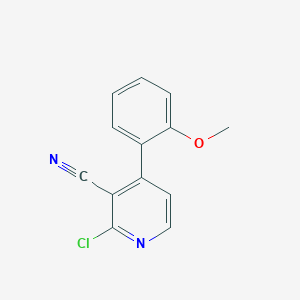
![3-(2-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13011924.png)
